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molecular formula C15H11ClFN3O2 B1426161 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol CAS No. 612501-52-7

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Cat. No. B1426161
M. Wt: 319.72 g/mol
InChI Key: VZBZUFGPXJGXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318752B2

Procedure details

6-Acetoxy-4-(3-chloro-2-fluoroanilino)-7-methoxyquinazoline hydrochloride from step 1 (8.72 g, 21.9 mmol) was dissolved in methanol (200 ml). Concentrated aqueous ammonia (15 ml) was added, and the solution heated to 50° C. with stirring for 2 hours, causing precipitation of a cream coloured solid. The solid was collected by filtration, washed with diethyl ether (3×200 ml), and dried in vacuo at 60° C. over diphosphorous pentoxide, giving the product as an off white solid (5.40 g, 77%);
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Yield
77%

Identifiers

REACTION_CXSMILES
Cl.C([O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[O:16][CH3:17])[N:12]=[CH:11][N:10]=[C:9]2[NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([Cl:25])[C:20]=1[F:26])(=O)C.N>CO>[Cl:25][C:21]1[C:20]([F:26])=[C:19]([CH:24]=[CH:23][CH:22]=1)[NH:18][C:9]1[C:8]2[C:13](=[CH:14][C:15]([O:16][CH3:17])=[C:6]([OH:5])[CH:7]=2)[N:12]=[CH:11][N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.72 g
Type
reactant
Smiles
Cl.C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC)NC1=C(C(=CC=C1)Cl)F
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitation of a cream
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo at 60° C. over diphosphorous pentoxide

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=C(NC2=NC=NC3=CC(=C(C=C23)O)OC)C=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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